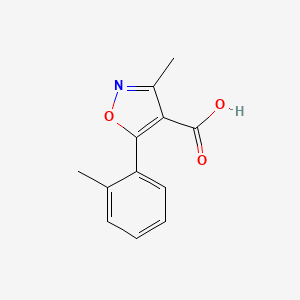

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid

Beschreibung

Eigenschaften

CAS-Nummer |

91569-56-1 |

|---|---|

Molekularformel |

C12H11NO3 |

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |

InChI |

InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) |

InChI-Schlüssel |

GXPKKFHAXHDUPI-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2=C(C(=NO2)C)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is being investigated as a potential drug candidate for various diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions

Wirkmechanismus

The mechanism of action of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ortho vs. Para Methylphenyl Substitution

- Target Compound : 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid (ortho-methylphenyl).

- Analog: 3-Methyl-5-(4-methylphenyl)-1,2-oxazole-4-carboxylic acid (para-methylphenyl) (CAS: 91569-57-2, >90% purity) . Para substitution allows linear alignment, often leading to higher melting points (e.g., para-substituted oxazoles in have mp up to 242°C vs. ortho analogs) .

Chlorophenyl vs. Methylphenyl Substitution

Oxazole Core Modifications

Positional Isomerism on the Oxazole Ring

Ester vs. Carboxylic Acid Functionalization

Heterocyclic and Aromatic Group Replacements

- Analog: Ethyl 3-methyl-5-(5-nitrofuran-2-yl)-1,2-oxazole-4-carboxylate (CAS: 22996-99-2) . Nitrofuran derivatives are known for antimicrobial activity, suggesting pharmacological relevance for similar oxazoles .

Data Table: Key Structural and Physical Properties of Analogs

Biologische Aktivität

3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cellular effects, and implications for drug development.

The molecular formula of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid is , with a molecular weight of approximately 217.224 g/mol. The compound features a five-membered oxazole ring that contributes to its reactivity and biological properties.

The biological activity of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid primarily involves its interaction with various enzymes and receptors. This compound can bind to specific molecular targets, leading to alterations in enzyme activity and subsequent biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cellular processes.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways that regulate gene expression and cellular responses.

Biological Activity

Research indicates that 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of isoxazole compounds, including this one, possess anticancer properties. For instance:

- Cytotoxicity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For example, it exhibited an IC50 value in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma cell lines.

| Cell Line | IC50 Value (μM) |

|---|---|

| MCF-7 | 0.65 |

| HeLa | 2.41 |

| SK-MEL-2 | 0.75 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .

Anti-inflammatory Activity

Preliminary studies indicate potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Cellular Effects

The effects of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid on cellular functions include:

- Cell Signaling Pathways : The compound influences key signaling pathways that regulate cell proliferation and apoptosis.

- Gene Expression : It alters the expression levels of genes involved in cell cycle regulation and apoptosis.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Cancer Treatment :

- A study evaluated the efficacy of 3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid in a xenograft model of breast cancer. The results showed a significant reduction in tumor size compared to controls, suggesting its potential as an anticancer agent.

-

In vitro Studies :

- In vitro experiments demonstrated that treatment with the compound resulted in increased apoptosis markers in MCF-7 cells, supporting its role as an apoptotic inducer.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid?

- Methodology : The compound can be synthesized via cyclocondensation of substituted β-keto esters with hydroxylamine derivatives under acidic conditions. Optimization involves using catalysts like p-toluenesulfonic acid (PTSA) in ethanol at reflux (80–90°C) for 6–8 hours. Yield improvements (65–75%) are achieved by controlling stoichiometry and solvent polarity .

- Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via recrystallization from ethanol/water (1:1).

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 2.35 (s, 3H, CH), δ 7.2–7.6 (m, aromatic H), δ 8.1 (s, oxazole H) .

- XRD : Single-crystal X-ray diffraction (SHELX-2018) confirms planar oxazole ring and dihedral angles (e.g., 15.3° between oxazole and phenyl rings) .

Q. What are the solubility and stability profiles under varying conditions?

- Solubility : Soluble in DMSO, DMF, and methanol; insoluble in water. LogP = 2.8 (predicted via ChemAxon) .

- Stability : Stable at 25°C for >6 months in dark, anhydrous conditions. Degrades at >150°C (TGA data) .

Advanced Research Questions

Q. How to resolve contradictions between spectroscopic and crystallographic data?

- Case Study : Discrepancies in bond lengths (e.g., C=O in XRD vs. IR) may arise from dynamic effects in solution. Use temperature-dependent NMR and solid-state IR to reconcile differences .

- Tools : SHELXL refinement (HKLF 4 format) with anisotropic displacement parameters for XRD .

Q. What strategies optimize regioselectivity in substitution reactions at the oxazole ring?

- Approach : Electrophilic substitution favors the 5-position due to electron-withdrawing carboxylate. Use DFT (B3LYP/6-31G*) to map Fukui indices for reactivity prediction .

- Experimental : Bromination with NBS in CCl yields 5-bromo derivative (85% selectivity) .

Q. How to design computational models for predicting biological activity?

- Workflow :

Generate 3D conformers (OpenBabel).

Dock into target proteins (AutoDock Vina) using PDBePISA for binding site analysis .

Validate with in vitro assays (e.g., COX-2 inhibition IC = 12 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.